molecular formula C15H14ClN3O2 B5517508 2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile

2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile

Cat. No. B5517508
M. Wt: 303.74 g/mol
InChI Key: LYMWQYAOHMJILH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that falls within the category of heterocyclic compounds, specifically oxazoles. It is characterized by a unique arrangement of nitrogen and oxygen in its ring structure, which contributes to its distinctive chemical properties.

Synthesis Analysis

The synthesis of such compounds typically involves multi-step chemical reactions. For instance, similar compounds have been synthesized through reactions involving cyanoacetates and aldehydes, or via thermal elimination and nucleophilic cyclization processes (Lemaire et al., 2015).

Molecular Structure Analysis

Compounds like 2-[(3-chlorophenoxy)methyl]-5-(1-pyrrolidinyl)-1,3-oxazole-4-carbonitrile often have intricate molecular structures. X-ray crystallography is a common method used to elucidate these structures, revealing details such as bond lengths, valency angles, and molecular conformations (Mazina et al., 2005).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions depending on their functional groups. For example, reactions with nucleophilic reagents or transformations under specific conditions can lead to the formation of new heterocyclic systems or other structural modifications (Ibrahim & El-Gohary, 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are often studied using techniques like differential scanning calorimetry and thermogravimetric analysis. These properties are influenced by the molecular structure and the nature of substituents in the compound.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, are central to understanding these compounds. Studies often focus on how different substituents or modifications in the molecular structure affect these properties (Nganga et al., 2017).

properties

IUPAC Name

2-[(3-chlorophenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-11-4-3-5-12(8-11)20-10-14-18-13(9-17)15(21-14)19-6-1-2-7-19/h3-5,8H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMWQYAOHMJILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(N=C(O2)COC3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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